Cas no 1020722-08-0 (3-(tert-Butoxycarbonylamino)-1-(tert-butoxycarbonyl)indole)

3-(tert-Butoxycarbonylamino)-1-(tert-butoxycarbonyl)indole Chemical and Physical Properties
Names and Identifiers
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- 3-(tert-Butoxycarbonylamino)-1-(tert-butoxycarbonyl)indole
- AKOS015838224
- tert-butyl 3-[(tert-butoxycarbonyl)amino]indole-1-carboxylate
- 1020722-08-0
- tert-Butyl 3-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate
- tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-1H-indole-1-carboxylate
- tert-Butyl3-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate
- tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]indole-1-carboxylate
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- MDL: MFCD09835514
- Inchi: InChI=1S/C18H24N2O4/c1-17(2,3)23-15(21)19-13-11-20(16(22)24-18(4,5)6)14-10-8-7-9-12(13)14/h7-11H,1-6H3,(H,19,21)
- InChI Key: YYBMWALZCQDBPP-UHFFFAOYSA-N
- SMILES: CC(C)(OC(NC1=CN(C(OC(C)(C)C)=O)C2=CC=CC=C12)=O)C
Computed Properties
- Exact Mass: 332.17360725g/mol
- Monoisotopic Mass: 332.17360725g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 7
- Complexity: 478
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.6Ų
- XLogP3: 3.8
3-(tert-Butoxycarbonylamino)-1-(tert-butoxycarbonyl)indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 024782-100mg |
3-(tert-Butoxycarbonylamino)-1-(tert-butoxycarbonyl)indole, 97% |
1020722-08-0 | 97% | 100mg |
$258.00 | 2023-09-09 |
3-(tert-Butoxycarbonylamino)-1-(tert-butoxycarbonyl)indole Related Literature
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Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
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R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
Additional information on 3-(tert-Butoxycarbonylamino)-1-(tert-butoxycarbonyl)indole
Introduction to 3-(tert-Butoxycarbonylamino)-1-(tert-butoxycarbonyl)indole (CAS No. 1020722-08-0)
3-(tert-Butoxycarbonylamino)-1-(tert-butoxycarbonyl)indole, identified by the CAS number 1020722-08-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a dual tert-butoxycarbonyl (Boc) protection on both the amino and carbonyl groups of an indole backbone, exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of complex molecules.
The indole core is a prominent structural motif in numerous biologically active natural products and synthetic drugs, owing to its ability to interact with biological targets through hydrogen bonding and hydrophobic effects. The presence of two Boc groups in 3-(tert-Butoxycarbonylamino)-1-(tert-butoxycarbonyl)indole enhances its stability under various reaction conditions, making it an ideal building block for multi-step synthetic routes. This stability is particularly crucial in peptide coupling reactions, where protecting groups are employed to prevent unwanted side reactions.
In recent years, the demand for high-quality intermediates in drug discovery has surged, driven by advancements in computational chemistry and high-throughput screening technologies. 3-(tert-Butoxycarbonylamino)-1-(tert-butoxycarbonyl)indole has been utilized in the development of novel therapeutic agents targeting various diseases, including cancer, infectious disorders, and neurological conditions. Its bifunctional nature allows for selective modifications at different positions, enabling chemists to tailor the molecule for specific biological activities.
One of the most compelling applications of this compound is in the synthesis of peptidomimetics, where the indole scaffold serves as a mimic of natural amino acids. The Boc-protected groups provide a controlled environment for introducing additional functionalities without compromising the integrity of the core structure. This has been particularly useful in designing molecules that mimic enzyme active sites or bind to protein receptors with high affinity.
Recent studies have highlighted the role of 3-(tert-Butoxycarbonylamino)-1-(tert-butoxycarbonyl)indole in the development of small-molecule inhibitors for kinases and other enzyme targets. The indole moiety is known to interact with aromatic pockets in enzymes, while the Boc groups ensure that the molecule remains stable during purification and formulation processes. This has led to its incorporation into several clinical trials as a key intermediate in drug candidates.
The synthesis of 3-(tert-Butoxycarbonylamino)-1-(tert-butoxycarbonyl)indole typically involves multi-step organic transformations, starting from commercially available indole derivatives. The introduction of Boc groups at both positions requires precise control over reaction conditions to avoid side products. Advanced catalytic systems and flow chemistry techniques have been employed to improve yields and reduce purification times, making the process more efficient and scalable.
The versatility of 3-(tert-Butoxycarbonylamino)-1-(tert-butoxycarbonyl)indole extends beyond its use as a peptidomimetic intermediate. It has also been explored as a precursor in the synthesis of heterocyclic compounds with potential pharmaceutical applications. The indole ring can undergo further functionalization through various chemical reactions, such as cyclization, alkylation, and arylation, allowing for the creation of diverse molecular architectures.
In conclusion, 3-(tert-Butoxycarbonylamino)-1-(tert-butoxycarbonyl)indole (CAS No. 1020722-08-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and stability make it an indispensable tool for synthetic chemists working on complex drug molecules. As research continues to uncover new applications for this compound, its importance in drug discovery is expected to grow further.
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